N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a synthetic organic compound belonging to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c1-12-14(21-25-18-11-13(22)9-10-19(18)27-21)6-4-8-17(12)24-20(26)15-5-2-3-7-16(15)23/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOZICOYFUJMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzaldehyde, under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted benzoxazole with 2-fluorobenzoyl chloride to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to benzoxazoline derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, benzoxazole derivatives, including this compound, are explored for their anticancer properties. They have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it likely inhibits key enzymes or disrupts cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Another benzoxazole derivative with antimicrobial properties.
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Known for its potential in medicinal chemistry.
Uniqueness
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine substitution enhances its stability and bioavailability, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
